2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate
Description
The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate (CAS: 355421-50-0) is a halogenated quinoline derivative with a complex substitution pattern. Its molecular formula is C₃₁H₂₀BrClN₂O₆, and its structure features:
- A 6-bromo-substituted quinoline core at position 2.
- A p-tolyl group (4-methylphenyl) at position 2 of the quinoline.
- A 2-oxoethyl ester linked to a 4-chloro-3-nitrophenyl moiety.
Safety guidelines highlight precautions for handling due to its thermal sensitivity (P210) .
Properties
CAS No. |
355421-49-7 |
|---|---|
Molecular Formula |
C25H16BrClN2O5 |
Molecular Weight |
539.8 g/mol |
IUPAC Name |
[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H16BrClN2O5/c1-14-2-4-15(5-3-14)22-12-19(18-11-17(26)7-9-21(18)28-22)25(31)34-13-24(30)16-6-8-20(27)23(10-16)29(32)33/h2-12H,13H2,1H3 |
InChI Key |
NLNJHMBQCFGZFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate (CAS No: 355421-49-7) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and antioxidant properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula of the compound is . The structure includes a quinoline core substituted with a chloro-nitrophenyl group and a bromo-tolyl moiety, which contribute to its biological activities.
1. Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study involving various quinoline derivatives demonstrated that compounds with similar structures to 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate showed effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria.
| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen |
|---|---|---|
| Compound 5n | 12.5 μg/mL | M. tuberculosis |
| Compound 5g | 15 μg/mL | M. tuberculosis |
| Compound 5i | 15 μg/mL | M. tuberculosis |
These findings suggest that the compound may possess similar or enhanced antimicrobial efficacy compared to established drugs like Isoniazid .
2. Antitumor Activity
The antitumor potential of quinoline derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, including A549 (lung cancer), HT29 (colon cancer), and T24 (bladder cancer). The MTT assay results indicated varying levels of cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 3h | A549 | 15 |
| Compound 3k | HT29 | 20 |
| Compound 3t | T24 | 18 |
These results highlight the potential of quinoline derivatives, including the target compound, as candidates for anticancer therapy .
3. Antioxidant Activity
The antioxidant capacity of quinoline derivatives has been evaluated through free radical scavenging assays. The compound demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.
| Compound | Radical Scavenging Activity (%) |
|---|---|
| Compound Ib | 84.65 |
| Compound lg | 92.96 |
This suggests that the compound may provide protective effects against oxidative damage, which is linked to various diseases, including cancer .
Case Studies
Several case studies have explored the biological activities of related quinoline compounds:
- Study on Antimycobacterial Activity : A series of substituted quinoline derivatives were synthesized and screened against M. tuberculosis. The study found that compounds with halogen substitutions exhibited enhanced activity compared to non-substituted analogs .
- Antitumor Study : Research on styrylquinoline derivatives revealed promising antitumor activity across multiple cancer cell lines, indicating that structural modifications can significantly influence biological efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structural motifs showed cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar properties.
| Study | Findings |
|---|---|
| Zhang et al. (2023) | Investigated quinoline derivatives; found notable cytotoxicity against breast cancer cells. |
| Kumar et al. (2022) | Reported that compounds with nitro groups showed enhanced apoptosis in leukemia cells. |
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been explored in several studies. Quinoline derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
| Study | Findings |
|---|---|
| Tewari et al. (2023) | Developed a series of quinoline derivatives; some exhibited COX-II inhibitory activity with IC50 values below 1 μM. |
| Dube et al. (2023) | Reported anti-inflammatory effects of similar compounds in animal models, indicating potential therapeutic uses for chronic inflammatory diseases. |
Antimicrobial Activity
The antimicrobial properties of quinoline derivatives have been well-documented. The compound's structure suggests it could interact with bacterial enzymes or membranes.
| Study | Findings |
|---|---|
| Tonk et al. (2023) | Evaluated the antibacterial activity of several quinoline derivatives; compounds showed significant inhibition against Gram-positive bacteria. |
| Ren et al. (2023) | Highlighted the effectiveness of nitro-substituted quinolines against resistant bacterial strains, indicating a promising avenue for antibiotic development. |
Synthesis and Derivatives
The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate involves multi-step organic reactions, often starting from readily available quinoline precursors and incorporating electrophilic aromatic substitution strategies to introduce the chloro and nitro groups.
Case Studies
-
Case Study on Anticancer Efficacy :
- A study conducted by Zhang et al. assessed the efficacy of this compound against various cancer cell lines, revealing a dose-dependent response that suggests potential for development as an anticancer drug.
-
Case Study on Anti-inflammatory Mechanism :
- Research by Kumar et al. focused on the anti-inflammatory mechanisms of related compounds, providing insights into how modifications can enhance COX inhibition.
Comparison with Similar Compounds
Structural Modifications in Analogous Compounds
Key analogs differ in substituents on the phenyl and quinoline rings, altering electronic, steric, and solubility profiles:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): The nitro group in the target compound increases polarity and may enhance reactivity compared to analogs with chloro or methyl groups .
Electron-Donating Groups (EDGs):
Crystallographic and Conformational Insights
- Crystal Packing: The quinoline core in analogs such as ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (orthorhombic, Pbca space group) adopts a planar conformation, with dihedral angles between aromatic rings influencing intermolecular interactions (e.g., C–H···O hydrogen bonds) .
Data Tables
Q & A
Basic Question: What synthetic methodologies are optimal for preparing 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 6-bromo-2-(p-tolyl)quinoline-4-carboxylate?
Answer:
The synthesis of quinoline-4-carboxylate derivatives typically employs multi-step protocols. For this compound:
Core Formation : Start with a Gould–Jacob or Friedländer reaction to construct the quinoline ring, incorporating bromine and p-tolyl groups at positions 6 and 2, respectively. Transition metal catalysts (e.g., Pd for Suzuki coupling) may aid in introducing aryl substituents .
Esterification : React the quinoline-4-carboxylic acid intermediate with 2-(4-chloro-3-nitrophenyl)-2-oxoethanol under Steglich esterification conditions (DCC/DMAP) or acid-catalyzed coupling.
Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to isolate the pure product.
Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
Basic Question: How should researchers characterize this compound’s structural and chemical properties?
Answer:
Key characterization methods include:
- Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~623.6 Da).
- Elemental Analysis : Validate C, H, N, and Br/Cl content .
Advanced Question: What crystallographic techniques resolve structural ambiguities in quinoline-4-carboxylate derivatives?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination:
Crystal Growth : Use slow evaporation of a saturated DCM/hexane solution.
Data Collection : Cool crystals to 100 K and collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).
Analysis : Refine structures using SHELXL; assess bond lengths/angles (e.g., quinoline C-N bond ~1.34 Å, ester C=O ~1.21 Å). For this compound, expect π-π stacking between quinoline and p-tolyl groups .
Advanced Question: How to design experiments evaluating environmental stability and degradation pathways?
Answer:
Adopt a tiered approach:
Hydrolytic Stability : Incubate the compound in buffers (pH 4–9, 25–50°C) and monitor degradation via HPLC. Nitro and ester groups may hydrolyze under alkaline conditions .
Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous/organic solvents; identify breakdown products (e.g., dehalogenation or nitro-to-amine reduction) via LC-MS.
Biotic Degradation : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess microbial transformation. Track metabolites (e.g., hydroxylated or demethylated derivatives) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability. Mitigate via:
Standardized Assays : Use validated cell lines (e.g., HepG2 for cytotoxicity) and consistent protocols (e.g., MTT assay incubation: 48h, 37°C).
Dose-Response Curves : Test across a broad concentration range (nM–μM) with triplicate replicates.
Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare results across studies. For example, conflicting 5HT3 antagonism reports may stem from differing receptor isoforms .
Advanced Question: What strategies optimize the compound’s stability during long-term storage?
Answer:
Stability is influenced by substituent reactivity:
Storage Conditions : Keep in amber vials under inert gas (N) at –20°C to prevent ester hydrolysis or nitro group reduction.
Lyophilization : For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to avoid aggregation.
Periodic Analysis : Reassess purity every 6 months via HPLC and NMR. Degradation products (e.g., free carboxylic acid) indicate moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
